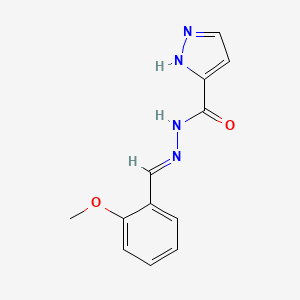
N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide, also known as GW 501516 or Cardarine, is a synthetic compound that is classified as a PPARδ agonist. It was initially developed in the 1990s as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in recent years among athletes and bodybuilders for its purported performance-enhancing effects.
作用機序
N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide 501516 exerts its effects by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, energy homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function.
Biochemical and Physiological Effects:
In addition to its metabolic effects, N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide 501516 has been shown to have several other physiological effects. It has been reported to increase endurance and performance in animal models and human trials, possibly by increasing the expression of genes involved in muscle fiber type switching and mitochondrial function. Furthermore, it has been shown to have anti-inflammatory effects in various tissues, including the liver, adipose tissue, and cardiovascular system.
実験室実験の利点と制限
N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide 501516 has several advantages for use in laboratory experiments. It is highly selective for PPARδ and has minimal off-target effects, making it a useful tool for investigating the role of this receptor in various biological processes. Additionally, it has a long half-life and can be administered orally, making it easy to use in animal studies. However, its use in human trials is limited due to safety concerns and lack of long-term data on its effects.
将来の方向性
There are several potential future directions for research on N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide 501516. One area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Additionally, its effects on muscle fiber type switching and mitochondrial function make it a promising candidate for the treatment of muscle wasting disorders. Finally, further investigation is needed to fully understand the safety and long-term effects of N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide 501516 in humans.
合成法
The synthesis of N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide 501516 involves several steps, including the reaction of 2-methoxybenzylamine with 4-methylphenoxyacetyl chloride to form the intermediate product, followed by the reaction of the intermediate with 2-chloroacetic acid to yield the final product. The purity of the synthesized compound is typically confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide 501516 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models of metabolic disorders. Additionally, it has been investigated for its potential use in the treatment of cardiovascular diseases and cancer.
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-7-9-13(10-8-12)20-11-16(18)17-14-5-3-4-6-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHMCVOWJJQSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)
![isopropyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5808216.png)

![2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5808229.png)
![3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5808238.png)

![1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B5808250.png)

![methyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5808275.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5808279.png)